Stereochemical Mapping to the CCR-2 Antagonist (1R,3S) Pharmacophore
The (1S,4S) stereochemistry of this compound directly maps to the (1R,3S) configuration of the final CCR-2 antagonist ((1R,3S)-3-isopropyl-3-{[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl]carbonyl}cyclopentyl)[(3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine) following hydrogenation of the cyclopentene double bond. The patent explicitly identifies tert-butoxycarbonyl as a valid N-protecting group (PG¹) for the cyclopentene intermediate, listing it alongside benzyloxycarbonyl, allyloxycarbonyl, and others [1]. The (1R,4R) enantiomer would produce the incorrect stereochemistry at C3 of the final cyclopentane ring, and the non-isopropyl analog lacks the requisite C1 substituent for the pharmacophore.
| Evidence Dimension | Stereochemical fidelity for CCR-2 antagonist synthesis; C1 substitution requirement |
|---|---|
| Target Compound Data | (1S,4S) configuration with C1-isopropyl; hydrogenation yields (1R,3S) cyclopentane as required for active CCR-2 antagonist |
| Comparator Or Baseline | Comparator A: (1R,4R)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid (enantiomer) — would yield (1S,3R) stereochemistry upon hydrogenation, opposite to the required configuration. Comparator B: (1S,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylic acid (CAS 1329035-82-6; no isopropyl) — lacks the C1 substituent required in the final pharmacophore. |
| Quantified Difference | Absolute stereochemical inversion at two centers vs. requirement; absence of essential C1-isopropyl pharmacophore component in comparator B. |
| Conditions | As described in US Patent Application US20070135475A1 for the synthesis of CCR-2 antagonist compound 1. Hydrogenation step: Pd/C catalyst under H₂ atmosphere. |
Why This Matters
Using the incorrect enantiomer or des-isopropyl analog would produce an inactive or off-target compound, wasting synthetic effort and procurement budget; only the (1S,4S) isomer with C1-isopropyl substitution provides the correct stereochemical precursor for the patented CCR-2 antagonist route.
- [1] Cai, D.; Fleitz, F.; Ge, M.; et al. Process for the preparation of CCR-2 antagonists. U.S. Patent Application US20070135475A1, filed October 25, 2004, published June 14, 2007. See paragraphs [0025]–[0027] for stereochemical pathway and Boc protecting group specification. View Source
